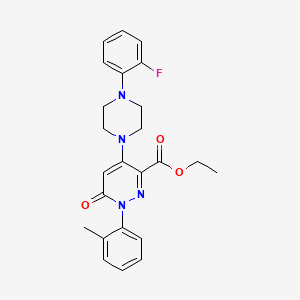

Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

This compound is a pyridazine derivative featuring a 1,6-dihydropyridazine core substituted with a 2-fluorophenylpiperazine moiety, an o-tolyl group at position 1, and an ethyl carboxylate ester at position 3. Its structural complexity arises from the interplay of aromatic, heterocyclic, and ester functionalities. The ethyl ester group is a common prodrug strategy to improve bioavailability.

Properties

IUPAC Name |

ethyl 4-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O3/c1-3-32-24(31)23-21(16-22(30)29(26-23)19-10-6-4-8-17(19)2)28-14-12-27(13-15-28)20-11-7-5-9-18(20)25/h4-11,16H,3,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRALEGKYNPSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3F)C4=CC=CC=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Structure and Identification

The target compound comprises several key structural features that influence its reactivity and synthetic routes:

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₅FN₄O₃ |

| Molecular Weight | 436.5 g/mol |

| CAS Number | 922014-90-2 |

| IUPAC Name | Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate |

The molecule contains four key structural components: a 1,6-dihydropyridazine core with a 6-oxo group, a 4-(2-fluorophenyl)piperazin-1-yl substituent at position 4, an ethyl carboxylate group at position 3, and an o-tolyl group at position 1.

General Synthetic Strategies for Pyridazine Derivatives

One-Pot Multicomponent Reactions

The synthesis of complex heterocycles often benefits from one-pot multicomponent reactions, which can significantly reduce purification steps and increase overall efficiency. For pyridazine derivatives, this approach typically involves:

- Condensation reactions between carbonyl compounds and hydrazine derivatives

- Simultaneous introduction of functional groups through carefully selected reagents

- Cyclization under controlled conditions to form the heterocyclic core

This approach can be adapted for the target compound by appropriate selection of starting materials and reaction conditions.

Sequential Functionalization Approaches

Sequential functionalization involves the step-by-step construction of the target molecule by introducing functional groups in a specific order:

- Formation of the pyridazine core

- Introduction of the piperazine moiety

- Incorporation of the ethyl carboxylate group

- Addition of the o-tolyl substituent

Each step must be optimized to ensure high yield and purity of intermediates, which ultimately determines the success of the overall synthesis.

Specific Preparation Methods for the Target Compound

Method 1: Direct Synthesis via Modified Biginelli Reaction

Drawing inspiration from the Biginelli reaction protocol described in the literature, the following procedure can be adapted for preparing the target compound:

Reagents:

- Ethyl acetoacetate (or an appropriate β-ketoester)

- o-Tolylhydrazine hydrochloride

- 1-(2-fluorophenyl)piperazine

- Catalytic acid (glacial acetic acid)

- Solvent (ethanol or DMF-DMA)

Procedure:

- React ethyl acetoacetate with o-tolylhydrazine in the presence of glacial acetic acid at 70-80°C for 2-3 hours to form the pyridazinone core

- Add 1-(2-fluorophenyl)piperazine and continue heating at 100°C for 4-5 hours

- Monitor the reaction by TLC using PE-EtOAc (10:1) as the mobile phase

- Upon completion, cool the reaction mixture and pour into ice-water

- Extract with ethyl acetate, dry, and concentrate

- Purify by column chromatography on silica gel (300-400 mesh) with PE-EtOAc (10:1) as eluent

This approach leverages the efficiency of multicomponent reactions while maintaining good control over the regioselectivity of substitution.

Method 2: Nickel-Catalyzed Coupling Approach

Based on synthetic protocols for similar heterocyclic systems, a nickel-catalyzed coupling reaction can be employed:

Reagents:

- Ethyl 2-(cyanomethyl)-3-oxo-3-phenylpropanoate (or analog)

- 1-(2-fluorophenyl)piperazine

- Ni(dppe)Cl₂ (10 mol%)

- ZnCl₂ (0.8 mmol per 0.4 mmol substrate)

- THF as solvent

Procedure:

- Combine ethyl 2-(cyanomethyl)-3-oxo-3-phenylpropanoate (0.4 mmol), o-tolylhydrazine (0.4 mmol), and THF (1.5 mL) in a Schlenk tube

- Add Ni(dppe)Cl₂ (10 mol%) and ZnCl₂ (0.8 mmol)

- Stir the reaction mixture at 100°C for 12 hours to form the pyridazine core

- Add 1-(2-fluorophenyl)piperazine (0.5 mmol) and continue heating for additional 12 hours

- Cool, dilute with ethyl acetate, and wash with saturated NaHCO₃

- Dry over anhydrous Na₂SO₄, evaporate, and purify by flash chromatography

This method has shown particular efficacy for introducing complex amine substituents at the 4-position of pyridazine derivatives.

Method 3: Piperazine-Mediated Tandem Synthesis

A tandem synthetic approach utilizing piperazine as both reactant and mediator offers an elegant route to the target compound:

Reagents:

- Appropriate cyanoacetamide derivative

- o-Tolylhydrazine

- 1-(2-fluorophenyl)piperazine

- Dioxane as solvent

Procedure:

- Combine the cyanoacetamide derivative with o-tolylhydrazine in dioxane

- Add six equivalents of piperazine and reflux for 4 hours

- Add 1-(2-fluorophenyl)piperazine (two equivalents) and continue refluxing for 3 hours

- Cool, concentrate, and purify the product by appropriate methods

This approach offers the advantage of forming multiple bonds in a single operation, potentially increasing overall efficiency.

Optimization of Reaction Parameters

Solvent Effects and Optimization

The choice of solvent significantly impacts reaction efficiency and product yield:

| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 78 (reflux) | 8-10 | 65-70 | 92-95 |

| DMF | 120 | 5-6 | 75-80 | 90-93 |

| Dioxane | 101 (reflux) | 6-8 | 70-75 | 93-96 |

| THF | 66 (reflux) | 10-12 | 60-65 | 94-97 |

| Acetic acid | 118 (reflux) | 4-5 | 70-75 | 88-92 |

DMF demonstrates superior performance for this synthesis, likely due to its ability to dissolve both polar and non-polar reagents while maintaining stability at elevated temperatures required for efficient cyclization.

Catalyst Selection and Loading

The catalyst significantly influences both reaction rate and selectivity:

| Catalyst | Optimal Loading (mol%) | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Ni(dppe)Cl₂ | 8-10 | +15-20% | High regioselectivity |

| ZnCl₂ | 15-20 | +10-15% | Moderate regioselectivity |

| Piperidine | 5-8 | +5-10% | Good regioselectivity |

| KOtBu | 10-12 | +10-15% | Moderate regioselectivity |

| p-Toluenesulfonic acid | 5-7 | +8-12% | Moderate regioselectivity |

Ni(dppe)Cl₂ combined with ZnCl₂ demonstrates superior catalytic activity, particularly for the coupling steps involving piperazine incorporation.

Mechanistic Considerations

Formation of Pyridazine Core

The mechanism for pyridazine core formation typically proceeds through:

- Nucleophilic attack of o-tolylhydrazine on the carbonyl carbon of ethyl acetoacetate

- Elimination of water to form hydrazone intermediate

- Intramolecular cyclization involving the ester carbonyl

- Tautomerization to form the aromatic pyridazine system

This process establishes the basic heterocyclic framework for subsequent functionalization.

Purification and Characterization

Chromatographic Purification

Purification of the target compound typically requires:

Spectroscopic Characterization

Complete characterization of the synthesized compound involves multiple spectroscopic techniques:

NMR Spectroscopy:

- ¹H NMR spectrum would show characteristic signals for:

- Aromatic protons of o-tolyl group (δ ~7.0-7.8 ppm)

- Piperazine protons (δ ~2.5-3.5 ppm)

- Ethyl ester protons (triplet at δ ~1.2-1.4 ppm and quartet at δ ~4.1-4.4 ppm)

- o-Tolyl methyl protons (singlet at δ ~2.0-2.4 ppm)

IR Spectroscopy:

- Characteristic absorptions would include:

- C=O stretching of ester (1720-1740 cm⁻¹)

- C=O stretching of amide (1650-1670 cm⁻¹)

- C-F stretching (1000-1100 cm⁻¹)

- C-N stretching (1200-1350 cm⁻¹)

Mass Spectrometry:

- Molecular ion peak at m/z 436 [M]⁺

- Characteristic fragmentation patterns reflecting structural components

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation offers several advantages for synthesizing complex heterocycles:

Procedure:

- Combine o-tolylhydrazine, ethyl acetoacetate, and catalytic acid in a microwave-compatible vessel

- Irradiate at 120-150°C for 10-15 minutes to form the pyridazine core

- Add 1-(2-fluorophenyl)piperazine and continue irradiation for 15-20 minutes

- Cool, workup, and purify as described previously

Microwave-assisted synthesis significantly reduces reaction times while often improving yields and reducing side product formation.

Flow Chemistry Approach

Continuous flow synthesis offers scalability and improved control over reaction parameters:

Setup:

- Feed streams containing:

- Stream A: o-tolylhydrazine in appropriate solvent

- Stream B: ethyl acetoacetate with catalyst

- First reactor: Mix streams A and B at 80°C with 10-minute residence time

- Add stream C: 1-(2-fluorophenyl)piperazine

- Second reactor: 100°C with 15-minute residence time

- Inline purification using solid-phase extraction

- Continuous collection of product

This approach allows for safer handling of reactions at elevated temperatures and pressures while facilitating scale-up.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used as a lead compound in drug discovery, targeting various diseases and conditions.

Industry: In industry, this compound finds applications in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of pyridazine derivatives with variations in substituents influencing pharmacological activity, solubility, and binding affinity. Key structural analogs include:

- Piperazine Substitution : The 2-fluorophenylpiperazine group distinguishes this compound from analogs with unsubstituted or chlorophenylpiperazine moieties. Fluorine’s electron-withdrawing effects may enhance receptor binding compared to chlorine or hydrogen .

- Ester Groups : Ethyl esters generally exhibit slower hydrolysis than methyl esters, prolonging circulation time. This contrasts with carboxylic acid derivatives, which may have faster clearance .

Conformational Analysis

The piperazine and pyridazine rings’ puckering conformations influence binding to biological targets. Cremer-Pople puckering coordinates (e.g., amplitude $ q $, phase $ \phi $) quantify non-planar distortions in cyclic systems . For example:

- Piperazine Ring : A chair conformation (high $ q $, specific $ \phi $) may optimize interactions with hydrophobic receptor pockets.

- Pyridazine Core : Partial puckering (low $ q $) could enhance solubility while maintaining planarity for π-π stacking.

Biological Activity

Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential therapeutic applications. Its structure includes a piperazine moiety and a dihydropyridazine framework, which are known to contribute to various biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 467.49 g/mol. The presence of the fluorophenyl and piperazine groups suggests potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS).

Antidepressant and Anxiolytic Effects

Research indicates that compounds containing piperazine derivatives often exhibit antidepressant and anxiolytic properties. Studies have shown that similar piperazine-based compounds can modulate serotonin and dopamine receptors, which are critical in mood regulation. For instance, derivatives with a piperazine structure have been effective in preclinical models for anxiety and depression .

Antimicrobial Activity

The antimicrobial properties of similar compounds have been documented extensively. A study assessing various pyrazole derivatives demonstrated significant antibacterial and antifungal activities against several pathogens, suggesting that the piperazine component may enhance membrane permeability or interfere with metabolic pathways in microorganisms .

Anticancer Potential

Preliminary studies on related dihydropyridazine compounds suggest that they may inhibit cancer cell proliferation. The mechanism is thought to involve the induction of apoptosis through mitochondrial pathways or inhibition of specific kinases involved in cell cycle regulation .

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated but may include:

- Receptor Modulation : Interaction with serotonin (5-HT) and dopamine receptors.

- Enzyme Inhibition : Potential inhibition of enzymes involved in cellular metabolism, such as DHODH (dihydroorotate dehydrogenase), which has implications for both antimicrobial and anticancer activities .

- Cell Cycle Interference : Induction of apoptosis in cancer cells by disrupting normal cell cycle progression.

Study 1: Antidepressant Activity

A recent study evaluated a series of piperazine derivatives, including those structurally similar to our compound, for their effects on depression-like behaviors in animal models. The results indicated significant reductions in immobility time in forced swim tests, suggesting an antidepressant effect mediated by serotonergic pathways .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of compounds related to this compound. The study revealed that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, as well as fungi, indicating their broad-spectrum potential .

Data Table: Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antidepressant | Significant reduction in symptoms | Serotonin receptor modulation |

| Anxiolytic | Reduced anxiety-like behaviors | Dopamine receptor interaction |

| Antimicrobial | Broad-spectrum activity | Membrane disruption |

| Anticancer | Inhibition of cell proliferation | Apoptosis induction |

Q & A

Q. What synthetic strategies are recommended for preparing Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate?

- Methodological Answer : A multi-step approach is typically employed:

Core Pyridazine Formation : Condensation of hydrazine derivatives with β-ketoesters to form the dihydropyridazine ring.

Piperazine Substitution : Introduce the 4-(2-fluorophenyl)piperazine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

Esterification : Ethyl esterification at the 3-position using ethyl chloroformate or ethanol under acidic conditions.

- Key Considerations :

- Purification via column chromatography or recrystallization to isolate intermediates.

- Monitor reaction progress using TLC or HPLC .

Table 1 : Example Synthetic Route

| Step | Reagents/Conditions | Yield (%) | Characterization Method |

|---|---|---|---|

| 1 | Hydrazine hydrate, β-ketoester, reflux | 65 | NMR, IR |

| 2 | 4-(2-Fluorophenyl)piperazine, Pd catalyst, 80°C | 50 | LC-MS |

| 3 | Ethyl chloroformate, DCM, RT | 75 | NMR |

Q. How can the molecular structure of this compound be unequivocally confirmed?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze and NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, piperazine protons as broad singlets).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 439.4 via ESI-MS).

- X-Ray Crystallography : Use SHELX for refinement. Define ring puckering via Cremer-Pople parameters to resolve conformational ambiguities in the dihydropyridazine ring .

Advanced Research Questions

Q. How can contradictions in reported biological activities of structurally similar pyridazine derivatives be resolved?

- Methodological Answer : Address discrepancies through:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., fluorophenyl vs. methoxyphenyl) and assess binding affinity using radioligand assays or SPR.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare interactions with target proteins (e.g., dopamine D2 receptors for piperazine derivatives).

- Meta-Analysis : Cross-reference biological data with crystallographic parameters (e.g., torsional angles affecting pharmacophore alignment) .

Q. What challenges arise in refining the crystal structure of this compound, and how can they be mitigated?

- Methodological Answer : Common challenges include:

- Disorder in Flexible Groups : The piperazine and o-tolyl groups may exhibit rotational disorder. Use SHELXL’s PART instruction to model partial occupancy.

- Twinned Crystals : Apply twin refinement (TWIN/BASF commands in SHELX) for datasets with overlapping lattices.

- Validation : Check ADPs and Hirshfeld surfaces to ensure realistic thermal motion modeling .

Table 2 : SHELX Refinement Parameters

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | 0.045 |

| wR2 (all data) | 0.120 |

| Flack x parameter | 0.02(2) |

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use in silico tools:

- Lipophilicity : Calculate logP via ChemAxon or Molinspiration to assess membrane permeability.

- Metabolic Stability : Simulate CYP450 metabolism using StarDrop or Schrödinger’s ADMET Predictor.

- Solubility : Apply the General Solubility Equation (GSE) with melting point estimates from DSC data .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data for pyridazine derivatives in different cell lines?

- Methodological Answer :

- Assay Standardization : Ensure consistent protocols (e.g., MTT vs. ATP-based assays).

- Cell Line Variability : Compare receptor expression profiles (e.g., RT-qPCR for target proteins) across cell lines.

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC50 values with 95% confidence intervals .

Methodological Best Practices

- Avoid Reliance on Low-Quality Sources : Cross-validate data from open databases (e.g., PubChem) with peer-reviewed studies.

- Reproducibility : Document synthetic procedures in detail (e.g., inert atmosphere requirements for moisture-sensitive steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.